3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride is a chemical compound classified within the imidazole family, characterized by its unique molecular structure and diverse applications in scientific research. The compound's IUPAC name reflects its complex structure, which includes a benzoic acid moiety and a 2-methylimidazole group. This compound is of significant interest due to its potential biological activities and utility in various chemical syntheses.
3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered aromatic ring containing two nitrogen atoms. This classification highlights the compound's potential reactivity and biological significance, particularly in medicinal chemistry .
The synthesis of 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride typically involves several key steps:
The molecular formula of 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride is C11H12ClN2O2. Its structure features:
The structural representation can be depicted using SMILES notation: CC1=NC=CN1C2=CC=CC(=C2)C(=O)O
.
The molecular weight of this compound is approximately 202.21 g/mol, which influences its behavior in chemical reactions and biological interactions .
3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride can participate in various chemical reactions:
These reactions are essential for synthesizing more complex molecules or modifying the compound for specific applications in pharmaceuticals or materials science.
The mechanism of action for 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride primarily involves its interaction with biological targets. It may act through:
Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting that this compound may also possess significant biological activities .
3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride typically appears as a white to off-white solid. Its melting point and solubility characteristics are crucial for handling and application purposes.
The compound exhibits the following chemical properties:
Relevant data regarding these properties can be sourced from chemical databases such as PubChem or Sigma-Aldrich .
3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride has diverse applications across various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4